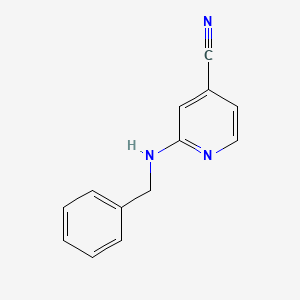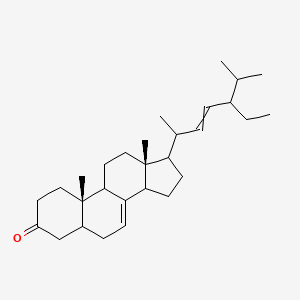
5alpha-Stigmasta-7,22-dien-3-one; (5alpha,22E)-Stigmasta-7,22-dien-3-one; Spinastenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Stigmasta-7,22-dien-3-one, also known as (5alpha,22E)-Stigmasta-7,22-dien-3-one or Spinastenone, is a phytosterol compound with the molecular formula C29H46O. It is a naturally occurring steroid found in various plant sources. Phytosterols are known for their structural similarity to cholesterol and are often studied for their potential health benefits, including cholesterol-lowering properties and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Stigmasta-7,22-dien-3-one typically involves the conversion of stigmasterol or other related sterols through a series of chemical reactions. One common method includes the oxidation of stigmasterol to form the desired compound. The reaction conditions often involve the use of oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of 5alpha-Stigmasta-7,22-dien-3-one may involve large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and recrystallization are commonly used to isolate and purify the compound. The scalability of these methods allows for the production of significant quantities of the compound for research and commercial purposes .
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Stigmasta-7,22-dien-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH)
Major Products Formed
Oxidation Products: 5alpha-hydroperoxystigmasta-5,22-diene
Reduction Products: More saturated sterol derivatives
Substitution Products: Various 3-substituted derivatives
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its role in plant physiology and its potential effects on cellular processes.
Medicine: Studied for its anti-inflammatory and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of 5alpha-Stigmasta-7,22-dien-3-one involves its interaction with cellular pathways related to lipid metabolism and inflammation. The compound has been shown to modulate the expression of genes involved in cholesterol biosynthesis and fatty acid metabolism. It also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the inflammatory response . By targeting these molecular pathways, 5alpha-Stigmasta-7,22-dien-3-one exerts its cholesterol-lowering and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
5alpha-Stigmasta-7,22-dien-3-one can be compared with other similar phytosterols, such as:
Stigmasterol: Another phytosterol with similar cholesterol-lowering properties but different structural features.
Beta-Sitosterol: Known for its cholesterol-lowering and anti-inflammatory effects, but with a different molecular structure.
Campesterol: Similar in function but differs in its side chain structure.
The uniqueness of 5alpha-Stigmasta-7,22-dien-3-one lies in its specific structural configuration, which contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C29H46O |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
(10S,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/t20?,21?,22?,25?,26?,27?,28-,29+/m0/s1 |
Clé InChI |
DZUAZCZFSVNHEF-BILQGWMTSA-N |
SMILES isomérique |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



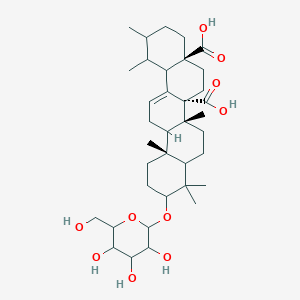

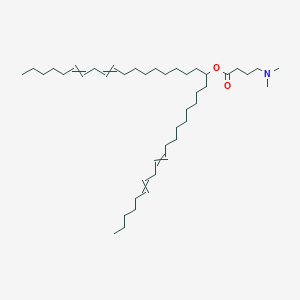
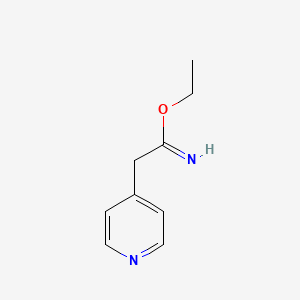
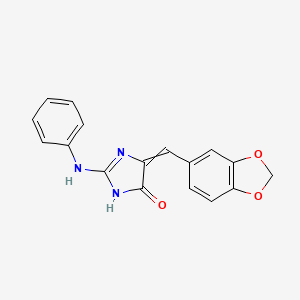

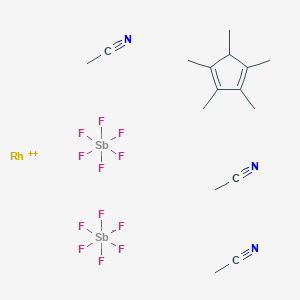
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
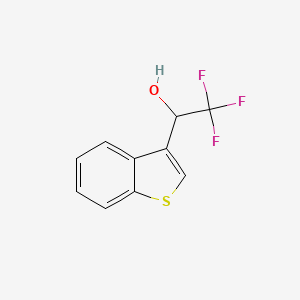
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
